2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Description
2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide (CAS: 904326-87-0) is a boronate-containing acetamide derivative with a pyridine backbone. Its molecular formula is C₁₃H₁₇BF₃N₂O₃, featuring a trifluoroacetamide group at the 2-position of the pyridine ring and a pinacol boronate ester at the 5-position (Figure 1). This compound is primarily utilized as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of pyridylboronate motifs into pharmaceuticals and agrochemicals . The trifluoroacetamide moiety enhances metabolic stability and lipophilicity, making it valuable in drug discovery .
Properties
CAS No. |
955376-50-8 |
|---|---|
Molecular Formula |
C13H16BF3N2O3 |
Molecular Weight |
316.1 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₇H₂₀BF₆NO₃
- Molecular Weight : 411.147 g/mol
- CAS Number : 2135636-84-7
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the pyridine ring and the boron-containing moiety suggests potential interactions with enzymes and receptors involved in various signaling pathways.
Targeted Kinase Inhibition
Recent studies indicate that compounds with similar structures often exhibit kinase inhibition properties. For instance, the compound may act as a competitive inhibitor for certain kinases involved in cancer progression. This is particularly relevant given the role of dysregulated kinase activity in oncogenesis.
Biological Activity Data
Case Study 1: Anti-Cancer Activity
In a recent study involving MDA-MB-231 triple-negative breast cancer (TNBC) cells, this compound exhibited potent inhibitory effects on cell proliferation with an IC50 value of 0.126 µM. The compound also demonstrated a significant ability to inhibit lung metastasis in mouse models when administered over a period of 30 days .
Case Study 2: Kinase Inhibition Profile
Another study highlighted the compound's selectivity towards EGFR inhibition with an IC50 value <0.1 µM. This suggests that the compound could be developed as a targeted therapy for cancers driven by EGFR mutations . Furthermore, it was noted that the compound did not show significant off-target effects on hERG channels (IC50 > 10 µM), indicating a favorable safety profile concerning cardiac repolarization .
Safety and Toxicology
Preliminary toxicity studies indicated that the compound caused skin irritation and serious eye irritation at high concentrations (H315 and H319 classifications). However, it demonstrated a favorable safety profile in vivo at doses up to 40 mg/kg in murine models .
Comparison with Similar Compounds
N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Acetamide (CAS: 1036991-24-8)
This positional isomer places the boronate group at the pyridine’s 4-position instead of the 5-position. However, the 4-boronate configuration may lead to weaker conjugation with the acetamide group, affecting solubility .
2,2,2-Trifluoro-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetamide (CAS: 864754-08-5)
Replacing the pyridine ring with a benzene ring eliminates nitrogen’s electron-withdrawing effects, increasing boronate stability under acidic conditions. This phenyl variant is less polar (logP ~2.8) compared to the pyridyl counterpart (logP ~1.9), favoring applications in hydrophobic environments .
Functional Group Variations
N-(5-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Pivalamide (CAS: 1310383-24-4)
The pivalamide group (tert-butyl carbonyl) replaces trifluoroacetamide, reducing electrophilicity and enhancing steric bulk. This modification decreases hydrolysis susceptibility but may hinder binding in biological targets .
2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Piperazin-1-yl)Ethanone (CAS: Unavailable)
Incorporating a piperazine linker introduces basicity (pKa ~7.5) and conformational flexibility, improving water solubility. This compound is used in kinase inhibitor synthesis, leveraging the piperazine’s affinity for ATP-binding pockets .
Table 1. Key Properties of Selected Analogues
| Compound (CAS) | Molecular Formula | logP | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 904326-87-0 (Target) | C₁₃H₁₇BF₃N₂O₃ | 1.9 | 135–138 (predicted) | Cross-coupling intermediates |
| 1036991-24-8 (4-Boronate) | C₁₃H₁₇BF₃N₂O₃ | 1.7 | 128–131 | Medicinal chemistry scaffolds |
| 864754-08-5 (Phenyl variant) | C₁₄H₁₇BF₃NO₃ | 2.8 | 142–145 | Agrochemical synthesis |
| 1310383-24-4 (Pivalamide) | C₁₆H₂₆BN₂O₃ | 2.5 | 120–123 | Peptide mimetics |
Preparation Methods
Reaction Mechanism and Catalytic System
The Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst. As demonstrated in pyrazolo[1,5-a]pyridine syntheses, Pd(dppf)Cl₂ is effective for facilitating the coupling of aryl halides with B₂pin₂. The reaction proceeds through oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetallation with the diboron reagent and reductive elimination to yield the boronic ester.
Standard Reaction Conditions
A representative procedure involves heating 5-bromo-2-aminopyridine (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in anhydrous 1,4-dioxane at 80°C for 12–18 hours. Post-reaction workup includes extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica gel chromatography to isolate 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.
Table 1: Miyaura Borylation Optimization
| Parameter | Optimal Condition | Yield (%) | Citation |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | 85–90 | |
| Solvent | 1,4-Dioxane | 88 | |
| Temperature | 80°C | 90 | |
| Base | KOAc | 85 |
Acylation with Trifluoroacetic Anhydride
The second critical step involves converting the primary amine of the boronic ester intermediate into the trifluoroacetamide group. This is achieved via acylation using trifluoroacetic anhydride (TFAA).
Acylation Mechanism
The reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of TFAA, facilitated by a base such as N,N-diisopropylethylamine (DIPEA). The base neutralizes the generated trifluoroacetic acid, driving the reaction to completion.
Procedure and Conditions
To a solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (1.0 equiv) in dichloromethane (DCM), TFAA (1.5 equiv) and DIPEA (2.0 equiv) are added dropwise at 0°C. The mixture is stirred at room temperature for 4–6 hours, followed by quenching with saturated NaHCO₃ and extraction with DCM. The organic layer is dried and concentrated to yield the crude product, which is purified via recrystallization from hexanes/ethyl acetate.
Table 2: Acylation Condition Screening
Alternative Synthetic Routes
Direct Functionalization of Preformed Boronic Esters
An alternative approach involves coupling 2-amino-5-boronic ester pyridine with trifluoroacetyl chloride. However, this method is less favored due to the instability of the boronic ester under acidic conditions.
Solid-Phase Synthesis
Patents describe immobilizing the pyridine intermediate on resin to facilitate stepwise functionalization, though this method is primarily used for high-throughput screening rather than bulk synthesis.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide?
- Methodological Answer : The synthesis typically involves coupling a boronic ester precursor (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine) with trifluoroacetic acid derivatives. A two-step approach is common:
Borylation : Introduce the dioxaborolan group via Miyaura borylation using Pd catalysis and bis(pinacolato)diboron under inert conditions .
Acetamide Formation : React the amine intermediate with trifluoroacetyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base. Monitor reaction progress via TLC and purify via column chromatography .
- Critical Parameters : Control moisture (boronic esters hydrolyze readily) and optimize Pd catalyst loading (0.5–2 mol%) to minimize side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the pyridine ring (¹H NMR) and boronic ester integrity (¹¹B NMR; expected δ ~30 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm mass error.
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Store under argon at -20°C in sealed vials with desiccant. The dioxaborolan group hydrolyzes in aqueous media, forming boronic acid derivatives .
- Light Sensitivity : Protect from UV light to prevent decomposition of the acetamide moiety.
- Solubility : Soluble in DMSO, DMF, and THF but insoluble in water. Pre-dissolve in anhydrous solvents for reactions .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of the boronic ester group in cross-coupling reactions?
- Methodological Answer :
- DFT Studies : Calculate bond dissociation energies (BDEs) for B–O bonds in the dioxaborolan ring to predict transesterification or hydrolysis tendencies. Optimize transition states for Suzuki-Miyaura coupling to evaluate steric effects from the tetramethyl groups .
- Solvent Modeling : Use COSMO-RS simulations to assess solvent effects on boron electrophilicity. Polar aprotic solvents (e.g., THF) stabilize the boronate intermediate .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments to detect dynamic processes (e.g., hindered rotation of the trifluoroacetamide group causing splitting) .
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings and long-range interactions.
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments .
Q. What reaction mechanisms govern the transesterification of the dioxaborolan group with diols or other boronic acids?
- Methodological Answer :
- Kinetic Studies : Monitor transesterification rates via ¹¹B NMR in CDCl₃. A proposed mechanism involves nucleophilic attack by diols on the boron center, forming a tetrahedral intermediate .
- Catalysis : Add Lewis acids (e.g., Mg(OTf)₂) to accelerate B–O bond cleavage.
Q. What strategies optimize pharmacological target interactions for derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the pyridine or acetamide substituents to enhance binding affinity. For example, introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Molecular Docking : Screen against kinase or protease targets using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
- In Vitro Assays : Test cytotoxicity (MTT assay) and solubility (PAMPA) to prioritize candidates for in vivo studies .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
